1-Iodo-3,5-dimethoxybenzene
Overview
Description
1-Iodo-3,5-dimethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9IO2 and its molecular weight is 264.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Study of Regioselective Lithiation
It's used in studying the regioselective lithiation of 1,3-disubstituted heteroatom aromatics (Saa, Deyà, Suñer, & Frontera, 1992).
Synthesis of Para-Bridged Pentacyclic Structures
It facilitates the synthesis of para-bridged pentacyclic pillar DMB and para-bridged pentacyclic hydroquinone (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).
Formation of Hydrocarbons
Used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
Guest-Induced Assembly in Molecular Capsules
Acts as a suitable guest for inducing the exclusive formation of a tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand heterodimeric capsule (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).
Synthesis of Substituted Resorcinol Derivatives
Utilized in the synthesis of 5-substituted resorcinol derivatives (Dol, Kamer, & Leeuwen, 1998).
Formation of Organosilanes
It can be a starting material for the preparation of analogous organosilanes (Wada, Wakamori, Hiraiwa, & Erabi, 1992).
Nanowire Construction
Constructs nanowires on graphite surfaces at room temperature (Jiang, Wang, & Deng, 2007).
Precursor for Zearalenone Synthesis
Acts as a precursor in the synthesis of Zearalenone, using Palladium-catalyzed carbonylation (Takahashi, Nagashima, & Tsuji, 1980).
Understanding Redox Shuttle Stability
Investigated for its redox shuttle stability in the context of lithium-ion batteries (Zhang, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2010).
Study of Crystal Structures
Analyzed for its crystal structures and intermolecular interactions (Merz, 2003); (Hamdouni, Brihi, Medjroubi, Meinnel, & Boudjada, 2012).
Laser Flash Photolysis Studies
Investigated in laser flash photolysis studies in specific solvents (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).
Electrochemical Polymerization Mechanisms
Explored for its mechanisms in electroxidative polymerizations (Martínez, Hernández, Kalaji, Márquez, & Márquez, 2004).
Photoreaction Mechanisms
Used to reveal mechanisms in photoreactions of derivatives (Youssefyeh & Lichtenberg, 1974).
Hierarchical Halogen Bonding Studies
Examined for its role in hierarchical halogen bonding and polymorphism (Raatikainen & Rissanen, 2009).
Catholyte Material for Redox Flow Batteries
Utilized as a catholyte material in non-aqueous redox flow batteries (Jingjing Zhang et al., 2017).
Molecular Structure and Conformational Studies
Its molecular structure and conformational properties have been studied using gas-phase electron diffraction and quantum chemical calculations (Dorofeeva, Shishkov, Rykov, Vilkov, & Oberhammer, 2010).
Electrosynthesis and Characterization
Investigated for its electrosynthesis and characterization in polymeric form (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).
Mechanism of Action
Target of Action
1-Iodo-3,5-dimethoxybenzene is an aryl halide . Aryl halides are a class of compounds containing a halogen atom attached to an aromatic ring. They are commonly used in organic synthesis due to their reactivity .
Mode of Action
The compound can undergo reactions with other substances. For instance, it has been reported to react with phenol in the presence of CuFe2O4 nano powder as a recyclable catalyst to afford 1,3-dimethyl-5-phenoxybenzene .
Biochemical Pathways
Aryl halides in general are known to participate in various organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have some degree of bioavailability.
Result of Action
The compound’s reactivity suggests that it could potentially be used to synthesize a variety of other compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place at 2-8°C to protect it from light . Additionally, the compound’s reactivity may be affected by the presence of other substances, such as catalysts .
Future Directions
1-Iodo-3,5-dimethoxybenzene has potential applications in various chemical reactions, including the synthesis of N-(3,5-xylyl)-N-ethylaniline, an arylamine . It may also be used in α-Arylation of ketones, copper-catalyzed N-arylation of imidazoles, and cyanation of 5-iodo-m-xylene to form 3,5-dimethylbenzonitrile .
Properties
IUPAC Name |
1-iodo-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMUEFLZAHIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348703 | |
Record name | 1-iodo-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-27-6 | |
Record name | 1-iodo-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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